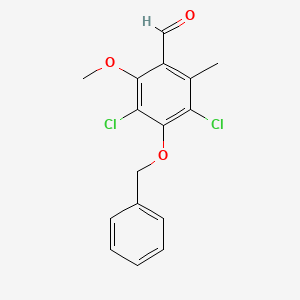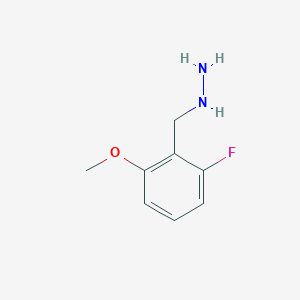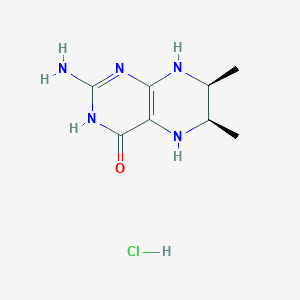
(2R,3S)-2-Aminobutane-1,3-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-Aminobutane-1,3-diol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of butane and contains both amino and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride typically involves the cyclization of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane under the action of an alkali water solution in a nonpolar solvent . This method is efficient, with a high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as cyclization, layering, and devitrification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-Aminobutane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2R,3S)-2-Aminobutane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chiral amino alcohols and derivatives of butane, such as (2S,3R)-2-Aminobutane-1,3-diol and (2R,3R)-2-Aminobutane-1,3-diol.
Uniqueness
What sets (2R,3S)-2-Aminobutane-1,3-diol hydrochloride apart is its specific stereochemistry, which can lead to unique interactions with biological molecules and distinct chemical reactivity. This makes it particularly valuable in asymmetric synthesis and drug development .
Propiedades
Fórmula molecular |
C4H12ClNO2 |
|---|---|
Peso molecular |
141.60 g/mol |
Nombre IUPAC |
(2R,3S)-2-aminobutane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4+;/m0./s1 |
Clave InChI |
REMZWDMWHINGKS-RFKZQXLXSA-N |
SMILES isomérico |
C[C@@H]([C@@H](CO)N)O.Cl |
SMILES canónico |
CC(C(CO)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)




![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)

